molecular formula C11H12N2O3 B11888343 Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11888343
M. Wt: 220.22 g/mol
InChI Key: FNNPLHKKBLAYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide and results in a high yield of the desired product . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often employs catalytic routes using transition metals such as copper, iron, gold, ruthenium, and palladium. These processes may involve undesirable solvents and require high temperatures, high catalyst loading, and long reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a valuable scaffold for the development of pharmaceutical drugs, including those targeting peptic ulcers, insomnia, brain disorders, and hepatic encephalopathy . Additionally, it is used in the synthesis of antituberculosis agents and other medicinal compounds .

Mechanism of Action

The mechanism of action of ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific methoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-13-6-4-5-9(15-2)10(13)12-8/h4-7H,3H2,1-2H3

InChI Key

FNNPLHKKBLAYEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)OC

Origin of Product

United States

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